1-{7-methylthieno[3,2-d]pyrimidin-4-yl}-4-phenylpiperazine

Kinase inhibition PI3K pathway GPCR modulation

This compound combines a thieno[3,2-d]pyrimidine pharmacophore with a 4-phenylpiperazine tail, occupying property space distinct from 4-morpholino, benzylpiperazine, or phenylpiperidine analogs. Public SAR comparator data are extremely limited; generic analog substitution risks confounding target-engagement results. Organizations with internal screening capabilities should procure this scaffold for de novo kinase or aminergic GPCR panel profiling, using it as an SAR reference point to interrogate 7-methyl and N-phenylpiperazine contributions to potency, selectivity, and ADME.

Molecular Formula C17H18N4S
Molecular Weight 310.4 g/mol
CAS No. 2549040-81-3
Cat. No. B6447242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{7-methylthieno[3,2-d]pyrimidin-4-yl}-4-phenylpiperazine
CAS2549040-81-3
Molecular FormulaC17H18N4S
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESCC1=CSC2=C1N=CN=C2N3CCN(CC3)C4=CC=CC=C4
InChIInChI=1S/C17H18N4S/c1-13-11-22-16-15(13)18-12-19-17(16)21-9-7-20(8-10-21)14-5-3-2-4-6-14/h2-6,11-12H,7-10H2,1H3
InChIKeyYNGLLZMMIUPOPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{7-Methylthieno[3,2-d]pyrimidin-4-yl}-4-phenylpiperazine (CAS 2549040-81-3): A Thienopyrimidine-Piperazine Hybrid for Targeted Probe & Lead Discovery


1-{7-Methylthieno[3,2-d]pyrimidin-4-yl}-4-phenylpiperazine is a synthetic heterocyclic small molecule combining a thieno[3,2-d]pyrimidine core with a 4-phenylpiperazine substituent. The thienopyrimidine scaffold is a recognized pharmacophore in kinase inhibitor design, while the phenylpiperazine moiety is frequently employed to modulate physicochemical and target-engagement properties. This compound is primarily procured as a research tool for structure–activity relationship (SAR) exploration and biochemical target identification, rather than as a fully characterized drug candidate. At the time of this analysis, publicly available, comparator-based quantitative evidence that would allow a direct scientific selection over close structural analogs remains extremely limited.

Why 1-{7-Methylthieno[3,2-d]pyrimidin-4-yl}-4-phenylpiperazine Cannot Be Replaced Indiscriminately by In-Class Analogs


Within the thieno[3,2-d]pyrimidine family, minor structural modifications—such as replacing the 4-phenylpiperazine group with a morpholine, a substituted piperazine, or an alkylamine—can drastically shift selectivity profiles, potency windows, and ADME properties, as demonstrated across multiple kinase-targeted series. Consequently, generic substitution without direct, quantitative comparator data for 1-{7-methylthieno[3,2-d]pyrimidin-4-yl}-4-phenylpiperazine carries a high risk of altering target engagement and confounding experimental results. Currently, the absence of publicly disclosed head-to-head data for this specific compound makes informed analog selection unreliable without in-house profiling.

Quantitative Differentiation Evidence for 1-{7-Methylthieno[3,2-d]pyrimidin-4-yl}-4-phenylpiperazine: What the Public Domain Reveals


Limitation Statement: Absence of Comparator-Based Quantitative Data in Publicly Admissible Sources

After an exhaustive search of primary research papers, patents, BindingDB, ChEMBL, and other authoritative databases—excluding sources prohibited in this analysis—no direct head-to-head comparison, cross-study comparable data, or class-level inference with quantitative baseline values could be identified for 1-{7-methylthieno[3,2-d]pyrimidin-4-yl}-4-phenylpiperazine. While structurally related thienopyrimidine derivatives have been reported as PI3Kδ, PI3Kγ, and VEGFR-2 inhibitors with nanomolar IC50 values, the specific quantitative differentiation of this compound against its closest analogs remains undisclosed in the admissible literature. Therefore, no evidence meeting the stringency criteria for a comparator-based claim can be presented at this time.

Kinase inhibition PI3K pathway GPCR modulation

Application Scenarios for 1-{7-Methylthieno[3,2-d]pyrimidin-4-yl}-4-phenylpiperazine Based on Current Evidence


Chemical Probe Development in Kinase and GPCR Target Identification

The thienopyrimidine core and phenylpiperazine tail suggest potential utility in probing kinase or aminergic GPCR targets, but this application requires de novo profiling. No quantitative selectivity data are publicly available to support immediate target prioritization over established probes.

Structure–Activity Relationship (SAR) Exploration Around 4-Phenylpiperazine-Thienopyrimidine Hybrids

This compound may serve as a reference point in SAR studies exploring the effect of 7-methyl substitution and N-phenylpiperazine attachment on potency and selectivity. However, without comparator data from closely related analogs (e.g., 4-morpholino, 4-benzylpiperazine, or 4-phenylpiperidine derivatives), its value as an SAR anchor cannot be quantitatively substantiated.

In Vitro Pharmacological Screening as Part of a Custom Panel

Organizations equipped with internal screening capabilities may include this compound in broad kinase or receptor panels to identify previously unknown activity. The decision to procure for this purpose should be based on the unique structural space it occupies, rather than on any demonstrated superiority over known alternatives.

Quote Request

Request a Quote for 1-{7-methylthieno[3,2-d]pyrimidin-4-yl}-4-phenylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.